[(methanesulfonylsulfanyl)methyl]cyclopropane
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Overview
Description
[(Methanesulfonylsulfanyl)methyl]cyclopropane is a cycloalkyl sulfone compound with the molecular formula C(5)H({10})O(_2)S(_2) This compound is notable for its unique structure, which includes a cyclopropane ring attached to a methanesulfonylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(methanesulfonylsulfanyl)methyl]cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Attachment of the Methanesulfonylsulfanyl Group: This step involves the reaction of the cyclopropane derivative with methanesulfonyl chloride (CH(_3)SO(_2)Cl) in the presence of a base such as triethylamine (Et(_3)N). The reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[(Methanesulfonylsulfanyl)methyl]cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H(_2)O(_2)) or potassium permanganate (KMnO(_4)). This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)), resulting in the formation of thiols or sulfides.
Substitution: The methanesulfonylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H(_2)O(_2), KMnO(_4), acetic acid (CH(_3)COOH)
Reduction: LiAlH(_4), NaBH(_4), ethanol (EtOH)
Substitution: Alkyl halides, amines, thiols, aprotic solvents like dimethylformamide (DMF)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
[(Methanesulfonylsulfanyl)methyl]cyclopropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and the study of reaction mechanisms.
Biology: The compound can be used in the development of biochemical probes and as a tool for studying enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which [(methanesulfonylsulfanyl)methyl]cyclopropane exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or other proteins, modifying their activity or function. The methanesulfonylsulfanyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the modification of molecular structures.
Comparison with Similar Compounds
[(Methanesulfonylsulfanyl)methyl]cyclopropane can be compared with other cyclopropane derivatives and sulfone compounds:
Cyclopropane Derivatives: Compounds like cyclopropylmethyl bromide and cyclopropylamine share the cyclopropane ring structure but differ in their functional groups and reactivity.
Sulfone Compounds: Methanesulfonyl chloride and dimethyl sulfone are similar in containing the sulfone group but lack the cyclopropane ring, leading to different chemical properties and applications.
List of Similar Compounds
- Cyclopropylmethyl bromide
- Cyclopropylamine
- Methanesulfonyl chloride
- Dimethyl sulfone
Properties
CAS No. |
2408962-87-6 |
---|---|
Molecular Formula |
C5H10O2S2 |
Molecular Weight |
166.3 |
Purity |
95 |
Origin of Product |
United States |
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